molecular formula C17H15N3O2 B8747010 Methyl 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylate

Methyl 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylate

Cat. No. B8747010
M. Wt: 293.32 g/mol
InChI Key: UOWBHNVPNLWAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06753334B2

Procedure details

Methyl-3-cyclopropyl-3-oxopropanoate (24.5 g, 0.1723 mole), N,N-dimethylformamide dimethyl acetal (21.56 g, 0.181 mole) and ethyl acetate (255 ml) were mixed together in a reaction flask under nitrogen and the resultant yellow solution held at 64-66° C. for 3 h 20 min to form α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester. The reaction solution was then cooled to room temperature. 5-Hydrazinoquinoline dihydrochloride (40.0 g, 0.1723 mole) was added to the yellow reaction solution containing α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester to form a yellow slurry. Triethylamine, TEA (60 ml, 0.431 mole, 2.5 equivalent) was added dropwise to the yellow slurry over 10 minutes. The reaction mixture self heated to about 35° C. After the addition was complete the resultant reaction mixture was heated to the temperature range 64-66° C. The slurry turned red upon heating. After 3 hours and 45 minutes, the reaction was essentially completed as measured by HPLC. The reaction mixture was cooled to room temperature and the following was added to the reaction mixture: ethyl acetate (170 ml), water (306 ml), citric acid (78.2 g, 0.407 mole) and Celite® filter aid (15 g). The quenched reaction liquors were stirred for 40 min. at 22-24° C., and then filtered to remove insoluble red material and filter aid. The filter cake was washed with a further 75 ml of ethyl acetate and the filtrate and wash were combined. The filter cake was discarded. The liquids were allowed to separate into two layers, a red organic layer (about 450 ml) and a dark red aqueous layer (about 550 ml). The red organic layer was concentrated under vacuum to a volume of about 150 ml. Propan-2-ol (150 ml) was added to the ethyl acetate concentrate and again concentrated to 150 ml under vacuum. A further quantity of propan-2-ol (150 ml) was added to the concentrate and this was finally concentrated to about 175 ml. The concentrate obtained contained the pyrazole ester, 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester. Under a nitrogen atmosphere, water (50 ml) and 50% sodium hydroxide solution (22.5 ml, 0.431 mole) was added to the concentrate containing 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester. A blue solution was formed and self-heating to about 31° C. was observed. The blue reaction mixture was heated to 64-66° C. and held under a nitrogen atmosphere for 4 h at this temperature. The reaction was found to be complete by HPLC testing and was cooled to room temperature. Concentrated hydrochloric acid 32% (about 33 ml) was added to the reaction mixture to adjust the pH to 4. Cooling was applied during the pH adjustment and the resultant yellow crystal slurry obtained was stirred at 15-20° C. for 1 h before isolation by filtration. The filter cake product was washed with water (80 ml) and dried under vacuum at 45° C. until all water was removed to afford 36.86 g 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as pale pink crystals. Molar yield 76.6% based on input of 5-hydrazinoquinoline dihydrochloride.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
78.2 g
Type
reactant
Reaction Step Three
Name
Quantity
306 mL
Type
solvent
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pyrazole ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
33 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C[O:43][C:44]([C:46]1[CH:47]=[N:48][N:49]([C:54]2[CH:63]=[CH:62][CH:61]=[C:60]3[C:55]=2[CH:56]=[CH:57][CH:58]=[N:59]3)[C:50]=1[CH:51]1[CH2:53][CH2:52]1)=[O:45].[OH-].[Na+].Cl>O.C(OCC)(=O)C.C(N(CC)CC)C>[CH:51]1([C:50]2[N:49]([C:54]3[CH:63]=[CH:62][CH:61]=[C:60]4[C:55]=3[CH:56]=[CH:57][CH:58]=[N:59]4)[N:48]=[CH:47][C:46]=2[C:44]([OH:45])=[O:43])[CH2:52][CH2:53]1 |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
78.2 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
306 mL
Type
solvent
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
TEA
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O
Step Six
Name
pyrazole ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
Step Nine
Name
Quantity
33 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred for 40 min. at 22-24° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a yellow slurry
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture self heated to about 35° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to the temperature
CUSTOM
Type
CUSTOM
Details
range 64-66° C
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
CUSTOM
Type
CUSTOM
Details
45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
the following was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The quenched reaction liquors
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble red material
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
The filter cake was washed with a further 75 ml of ethyl acetate
WASH
Type
WASH
Details
the filtrate and wash
CUSTOM
Type
CUSTOM
Details
to separate into two layers
CONCENTRATION
Type
CONCENTRATION
Details
The red organic layer was concentrated under vacuum to a volume of about 150 ml
ADDITION
Type
ADDITION
Details
Propan-2-ol (150 ml) was added to the ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated to 150 ml under vacuum
ADDITION
Type
ADDITION
Details
A further quantity of propan-2-ol (150 ml) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CONCENTRATION
Type
CONCENTRATION
Details
this was finally concentrated to about 175 ml
CUSTOM
Type
CUSTOM
Details
The concentrate obtained
CUSTOM
Type
CUSTOM
Details
A blue solution was formed
TEMPERATURE
Type
TEMPERATURE
Details
self-heating to about 31° C.
CUSTOM
Type
CUSTOM
Details
The blue reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 64-66° C.
WAIT
Type
WAIT
Details
held under a nitrogen atmosphere for 4 h at this temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
the resultant yellow crystal slurry obtained
STIRRING
Type
STIRRING
Details
was stirred at 15-20° C. for 1 h before isolation by filtration
Duration
1 h
WASH
Type
WASH
Details
The filter cake product was washed with water (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum at 45° C. until all water
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36.86 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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